Guaietolin, (S)-

Description

Contextualization within Pharmaceutical Sciences and Medicinal Chemistry

In the realm of pharmaceutical sciences, (S)-Guaietolin is recognized for its potential therapeutic applications, which are currently under investigation. patsnap.com While still in the experimental phases, research into compounds with similar structures suggests a range of possible biological effects, including anti-inflammatory and analgesic properties. patsnap.compatsnap.com The core structure of Guaietolin (B1615190) has been a subject of interest in the development of new chemical entities. The exploration of its derivatives is an active area of research, aiming to understand and optimize its pharmacological profile. ontosight.ai

The lipophilicity imparted by the ethoxyphenoxy group, combined with the hydrogen-bonding capability of the diol moiety, influences its solubility and interaction with biological targets. ontosight.ai The racemic mixture of Guaietolin has been investigated for various potential applications, and the study of its individual enantiomers, such as (S)-Guaietolin, is a natural progression in medicinal chemistry to elucidate stereospecific effects. patsnap.com

Significance of Chirality and Stereoisomerism in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. nih.gov Living systems are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars. This inherent chirality at the macroscopic level means that biological systems, including enzymes and receptors, can differentiate between the enantiomers of a chiral drug. nih.govslideshare.net

The two enantiomers of a chiral molecule, such as (S)-Guaietolin and its counterpart (R)-Guaietolin, can exhibit distinct pharmacological and toxicological profiles. slideshare.netnih.gov One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov This difference in biological activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target. nih.gov For a drug to be effective, specific parts of its structure must align with corresponding regions of the binding site on a receptor or enzyme. nih.gov The precise spatial orientation of functional groups in one enantiomer might allow for a perfect fit, while the mirror image isomer cannot bind as effectively. nih.gov

The study of single enantiomers is crucial for developing safer and more effective drugs with improved therapeutic indices and potentially better pharmacokinetic profiles. nih.govpsychiatrist.com

Historical Perspective of Guaietolin Research (Excluding Clinical Development)

The history of Guaietolin research, prior to any clinical development, is rooted in the broader exploration of glycerol (B35011) derivatives and their potential biological activities. Early studies on related compounds laid the groundwork for understanding the structure-activity relationships of molecules like Guaietolin. For instance, research dating back to the mid-20th century investigated the synthesis and antiviral effects of various 3-(alkoxyphenoxy)-1,2-propanediols. patsnap.com

A notable study in 2007 focused on the crystallization features of several chiral ortho-alkoxysubstituted phenyl glycerol ethers, including the family to which Guaietolin belongs. patsnap.com This research provided valuable insights into the physicochemical properties of these compounds, such as their melting points and enthalpies of fusion, which are critical for pharmaceutical development. patsnap.com The investigation of binary phase diagrams for these compounds also contributed to a deeper understanding of their stereochemical behavior in the solid state. patsnap.com

While early research may have focused on the racemic mixture, the increasing appreciation for the role of stereochemistry in drug action has led to more recent investigations into the properties and synthesis of the individual enantiomers, (S)-Guaietolin and (R)-Guaietolin.

Chemical and Physical Properties of (S)-Guaietolin

| Property | Value | Source |

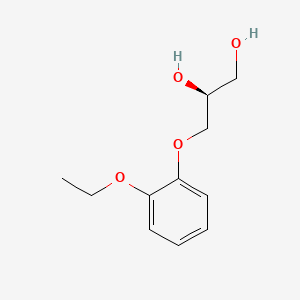

| Molecular Formula | C₁₁H₁₆O₄ | fda.gov |

| Molecular Weight | 212.24 g/mol | fda.gov |

| IUPAC Name | (2S)-3-(2-ethoxyphenoxy)propane-1,2-diol | fda.gov |

| CAS Number | 139004-02-7 | fda.gov |

| InChIKey | XLOYQLAMNLMXCE-VIFPVBQESA-N | fda.gov |

| SMILES | CCOc1ccccc1OCC@HO | fda.gov |

Structure

3D Structure

Properties

CAS No. |

139004-02-7 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.245 |

IUPAC Name |

(2S)-3-(2-ethoxyphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m0/s1 |

InChI Key |

XLOYQLAMNLMXCE-VIFPVBQESA-N |

SMILES |

CCOC1=CC=CC=C1OCC(CO)O |

Synonyms |

1,2-Propanediol,3-(2-ethoxyphenoxy)-,(S)-(9CI) |

Origin of Product |

United States |

Stereochemical Characterization and Analysis of S Guaietolin

Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms at the chiral center is a critical step in the characterization of an enantiopure compound. mdpi.comspark904.nl For (S)-Guaietolin, this is designated as the 'S' configuration according to the Cahn-Ingold-Prelog priority rules. nih.gov

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a molecule. wikipedia.orgsioc-journal.cn This method involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms can be determined. wikipedia.orgresearchgate.net

While specific X-ray crystallography studies exclusively on (S)-Guaietolin are not widely reported in the public domain, the principles of the technique are well-established. For a chiral molecule like Guaietolin (B1615190), obtaining a suitable single crystal of the (S)-enantiomer would be the first and often most challenging step. wikipedia.org The subsequent analysis of the diffraction data would provide the definitive stereochemistry. In the absence of a direct crystal structure of (S)-Guaietolin, researchers often rely on the crystallographic data of related chiral compounds or derivatives to infer stereochemical relationships. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules in solution and can be used to determine absolute configuration, often in conjunction with quantum chemical calculations. mdpi.comunimi.it These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. spark904.nlnih.gov

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. unimi.itmdpi.com The resulting ECD spectrum is unique to a specific enantiomer and is a mirror image for its counterpart. spark904.nl By comparing the experimental ECD spectrum of a Guaietolin sample with a theoretically calculated spectrum for the (S)-configuration, the absolute stereochemistry can be confidently assigned. mdpi.com This computational approach has become a reliable method for the stereochemical characterization of chiral molecules. frontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer and can be used to determine its absolute configuration.

Enantiomeric Purity and Resolution Techniques

Ensuring the enantiomeric purity of a single-enantiomer drug is a critical regulatory requirement. sygnaturediscovery.com Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture compared to the other. fz-juelich.de Various analytical techniques are employed to determine and achieve high enantiomeric purity.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone for the separation of enantiomers. sygnaturediscovery.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. fz-juelich.desigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for separating enantiomers. youtube.com A column packed with a CSP is used, and the differential interactions between the enantiomers and the CSP result in different retention times, allowing for their separation and quantification. sygnaturediscovery.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is another valuable technique for enantiomeric separation, particularly for volatile compounds. It employs a capillary column coated with a chiral stationary phase to separate the enantiomers. gcms.cz

| Technique | Principle | Application to (S)-Guaietolin |

| Chiral HPLC | Differential interaction with a chiral stationary phase. sygnaturediscovery.com | Separation and quantification of (S)-Guaietolin from (R)-Guaietolin. |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. gcms.cz | Analysis of the enantiomeric purity of (S)-Guaietolin. |

Supercritical Fluid Chromatography for Enantiomer Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.comeuropeanpharmaceuticalreview.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. chromatographyonline.com

Advantages of SFC for Chiral Separations:

Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analysis times compared to HPLC. selvita.comchromatographyonline.com

Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of toxic organic solvents. selvita.com

High Efficiency: SFC can provide high-resolution separations of enantiomers. nih.gov

Recent studies have demonstrated the high efficiency of SFC for separating various chiral compounds, often outperforming traditional HPLC methods in terms of speed and resolution. nih.govchromatographyonline.com The choice of the chiral stationary phase and the co-solvent are critical parameters that are optimized to achieve the desired separation of enantiomers like those of Guaietolin. nih.gov

Racemic Mixture vs. Enantiopure (S)-Guaietolin Research

The development of chiral drugs has shifted from using racemic mixtures (a 50:50 mixture of both enantiomers) to developing single, enantiopure substances. ardena.comnih.gov This shift is driven by the understanding that enantiomers can have different pharmacological and toxicological effects. ardena.comresearchgate.net

Studies on other chiral compounds have shown that a single enantiomer can offer several advantages over the racemate, including:

Improved Therapeutic Index: Higher potency and selectivity can lead to a better therapeutic window. nih.gov

Reduced Adverse Effects: The inactive or less active enantiomer (the distomer) may contribute to side effects. researchgate.net

Simpler Pharmacokinetics: The two enantiomers can be metabolized at different rates. researchgate.net

Therefore, dedicated research on enantiopure (S)-Guaietolin is essential to fully characterize its pharmacological profile and to determine if it offers a clinical advantage over the racemic mixture.

Synthetic Methodologies for S Guaietolin and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule like (S)-Guaietolin. ddugu.ac.in These methods are broadly categorized into several approaches, including asymmetric catalysis, chiral pool synthesis, and biocatalysis.

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a chiral catalyst to create a chiral product from an achiral or prochiral substrate. uwindsor.ca This is a powerful strategy for generating enantiomerically pure compounds.

Metal-Catalyzed Asymmetric Reactions

This subclass of asymmetric catalysis utilizes transition metal complexes with chiral ligands to induce enantioselectivity. beilstein-journals.orgresearchgate.netnih.govnih.gov Common examples include asymmetric hydrogenations, epoxidations, and dihydroxylations. Despite the broad utility of these methods for creating 1,2-diol units, specific examples employing metal catalysts for the synthesis of (S)-Guaietolin have not been identified in the surveyed literature. lookchem.comnih.gov

Organocatalytic Enantioselective Transformations

Organocatalysis employs small, chiral organic molecules as catalysts, avoiding the use of metals. beilstein-journals.orgnih.govnih.gov Proline and its derivatives, as well as cinchona alkaloids, are common organocatalysts for reactions like aldol (B89426) and Michael additions. mdpi.com This field has grown rapidly, offering sustainable and powerful tools for asymmetric synthesis. researchgate.net However, the application of specific organocatalytic transformations to construct the (S)-Guaietolin framework is not described in the available search results.

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orgnih.gov This approach leverages the existing chirality of the starting material to build more complex chiral molecules. researchgate.netnih.govuvic.ca While an effective strategy for many natural products and pharmaceuticals, there is no indication in the literature of a chiral pool-based synthesis route for (S)-Guaietolin.

Biocatalytic Syntheses

Biocatalysis uses enzymes or whole microorganisms to perform stereoselective chemical transformations. nih.govunipd.it Enzymes like lipases, oxidoreductases, and aldolases can create chiral centers with high precision under mild conditions. nih.govresearchgate.net This "green chemistry" approach is widely used in the pharmaceutical industry. ucl.ac.uk Nevertheless, specific biocatalytic methods for the production of (S)-Guaietolin are not documented in the reviewed sources.

Stereodivergent Synthesis Pathways

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple chiral centers by slightly modifying the reaction conditions or catalysts. mdpi.comnih.gov This provides access to the complete stereochemical landscape of a molecule. For a molecule with a single stereocenter like (S)-Guaietolin, this concept is less applicable, and no stereodivergent syntheses related to it or its derivatives were found.

Total Synthesis of (S)-Guaietolin

The total synthesis of (S)-Guaietolin, or (S)-3-(2-ethoxyphenoxy)propane-1,2-diol, can be efficiently achieved through the enantioselective opening of a chiral epoxide by a phenoxide nucleophile. A common and effective strategy involves the use of a readily available chiral C3 building block, such as (R)-glycidol or its derivatives, to introduce the desired stereochemistry.

A plausible and widely utilized approach for the synthesis of (S)-Guaietolin is the reaction of 2-ethoxyphenol (B1204887) with (R)-glycidol. In this reaction, the sodium salt of 2-ethoxyphenol, generated by treatment with a base like sodium hydride, acts as a nucleophile and attacks the less hindered carbon of the epoxide ring of (R)-glycidol. This reaction typically proceeds with high regioselectivity and inversion of configuration at the site of nucleophilic attack, leading to the desired (S)-enantiomer.

The reaction can be summarized as follows:

Table 1: Key Reagents and Conditions for the Total Synthesis of (S)-Guaietolin

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Ethoxyphenol | 1. Sodium Hydride (NaH), Anhydrous Solvent (e.g., THF, DMF) 2. (R)-Glycidol | (S)-Guaietolin |

This method is advantageous due to the commercial availability of the starting materials in enantiomerically pure form and the straightforward nature of the reaction, which often results in high yields of the target compound.

Synthetic Routes to (S)-Guaietolin Analogues and Derivatives

The structural framework of (S)-Guaietolin offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues and derivatives. These modifications can be broadly categorized into changes in the 2-ethoxyphenoxy moiety, derivatization of the propanediol (B1597323) backbone, and the introduction of heterocyclic systems.

The aromatic ring of the 2-ethoxyphenoxy group is amenable to various electrophilic substitution reactions, enabling the introduction of a wide array of functional groups. The directing effects of the ethoxy and the propanediol ether substituents (both ortho, para-directing) will influence the regioselectivity of these reactions.

Common modifications include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The position of halogenation will be directed by the existing substituents.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be performed under Friedel-Crafts conditions, although the presence of the ether linkages might require careful optimization of the reaction conditions to avoid side reactions.

Table 2: Examples of Reactions for Modification of the 2-ethoxyphenoxy Moiety

| Reaction | Reagents | Potential Product Structure |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Bromo-substituted (S)-Guaietolin |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro-substituted (S)-Guaietolin |

| Acylation | Acetyl Chloride, Aluminum Chloride (AlCl₃) | Acetyl-substituted (S)-Guaietolin |

The two hydroxyl groups of the propanediol backbone are key sites for derivatization, allowing for the synthesis of esters, ethers, and cyclic derivatives.

Esterification: The primary and secondary hydroxyl groups can be esterified using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC or EDC). Selective esterification of the primary hydroxyl group can often be achieved by controlling the stoichiometry of the acylating agent or by using bulky reagents.

Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

Formation of Cyclic Acetals and Ketals: The 1,2-diol system readily reacts with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals (dioxolanes). This not only serves as a protecting group strategy but can also be a way to introduce new functionalities.

Table 3: Derivatization Reactions of the Propanediol Backbone of (S)-Guaietolin

| Reaction | Reagents | Product Type |

| Acetylation | Acetic Anhydride, Pyridine | Diacetate Ester |

| Benzylation | Benzyl Bromide, Sodium Hydride | Dibenzyl Ether |

| Acetonide Formation | Acetone, p-Toluenesulfonic Acid | Isopropylidene Ketal |

The propanediol moiety of (S)-Guaietolin can serve as a precursor for the synthesis of various heterocyclic derivatives.

Formation of Epoxides: The 1,2-diol can be converted into an epoxide through a two-step process involving selective tosylation of the primary hydroxyl group followed by intramolecular cyclization under basic conditions.

Synthesis of Dioxolanes and Dioxanes: As mentioned earlier, reaction with aldehydes or ketones leads to the formation of dioxolanes. Reaction with phosgene (B1210022) or its equivalents can yield cyclic carbonates.

Introduction of Nitrogen-Containing Heterocycles: The hydroxyl groups can be converted to good leaving groups (e.g., tosylates or mesylates) and subsequently displaced by nitrogen nucleophiles to form azido (B1232118) alcohols, which can then be reduced to amino alcohols. These amino alcohols are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with a suitable dielectrophile could lead to the formation of morpholine (B109124) or piperazine (B1678402) derivatives.

Table 4: Examples of Heterocyclic Modifications of the Propanediol Backbone

| Target Heterocycle | Key Synthetic Steps |

| Epoxide | 1. Tosyl Chloride, Pyridine 2. Sodium Hydroxide |

| Dioxolane | Aldehyde/Ketone, Acid Catalyst |

| Cyclic Carbonate | Phosgene or Triphosgene, Base |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. wikipedia.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential to piece together the complete molecular puzzle of (S)-Guaietolin.

Two-dimensional (2D) NMR techniques provide correlation data that reveal how different nuclei within the molecule are related to each other, either through chemical bonds or through space. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com For (S)-Guaietolin, COSY would be instrumental in establishing the proton-proton connectivities within the ethoxy and the propane-1,2-diol moieties.

Expected ¹H-¹H COSY Correlations for (S)-Guaietolin:

| Proton(s) | Correlating Proton(s) |

|---|---|

| H-1' (CH) | H-2'a, H-2'b (CH₂) |

| H-2'a, H-2'b (CH₂) | H-1' (CH) |

| H-1 (CH₂) | H-2 (CH) |

| H-2 (CH) | H-1 (CH₂), H-3 (CH₂) |

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached heteronucleus, which in the case of (S)-Guaietolin, would be carbon. columbia.edublogspot.com This technique is highly sensitive and allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. emerypharma.com

Predicted ¹H-¹³C HSQC Correlations for (S)-Guaietolin:

| Proton | Expected Correlating Carbon |

|---|---|

| H-1' | C-1' |

| H-2' | C-2' |

| H-1 | C-1 |

| H-2 | C-2 |

| H-3 | C-3 |

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). qorganica.es This long-range connectivity information is vital for assembling the different fragments of the molecule, such as connecting the propane-1,2-diol chain to the ethoxyphenoxy group.

Key Predicted ¹H-¹³C HMBC Correlations for (S)-Guaietolin:

| Proton(s) | Expected Correlating Carbon(s) (2 and 3 bonds away) |

|---|---|

| H-1' (CH₂) | C-2', C-aromatic (ortho to OCH₂CH₃) |

| H-1 (CH₂) | C-2, C-3, C-aromatic (ortho to OCH₂CH₃) |

| H-2 (CH) | C-1, C-3 |

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.orgcolumbia.edu This is particularly powerful for determining stereochemistry. In (S)-Guaietolin, NOESY would be used to confirm the relative configuration of the chiral center at C-2. For instance, spatial proximity between the proton at C-2 and specific protons on the aromatic ring or the ethoxy group would provide conformational information.

The stereochemistry of a molecule can influence the chemical shifts of its nuclei due to anisotropic effects. wikipedia.org In (S)-Guaietolin, the aromatic ring generates a magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the ring plane. Protons located above or below the face of the benzene (B151609) ring would experience an upfield shift (shielding), while those in the plane of the ring would be shifted downfield (deshielding). A detailed analysis of the ¹H NMR chemical shifts of the protons on the propane-1,2-diol chain, supported by NOESY data and computational modeling, could reveal the preferred conformation and thus provide evidence for the (S)-configuration at the C-2 stereocenter. wordpress.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is critical for determining the molecular weight and formula, and for deducing the structure. wikipedia.org

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For (S)-Guaietolin (C₁₁H₁₆O₄), the expected exact mass of the molecular ion [M]⁺ would be calculated, and a match with the experimentally determined mass would confirm the molecular formula. nih.gov

Expected HRMS Data for (S)-Guaietolin:

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₁₁H₁₆O₄ | 212.1049 |

| [M+H]⁺ | C₁₁H₁₇O₄⁺ | 213.1127 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. nationalmaglab.org The analysis of the resulting product ions provides valuable information about the molecule's structure, as the fragmentation patterns are characteristic of the compound's functional groups and connectivity. nih.gov

Plausible Fragmentation Pathway for (S)-Guaietolin: A likely fragmentation pathway for (S)-Guaietolin would involve the cleavage of the ether linkage and bonds within the propanediol (B1597323) side chain.

Predicted Major Fragment Ions in Tandem MS of (S)-Guaietolin:

| m/z | Proposed Structure/Loss |

|---|---|

| 151 | [M+H - CH₂O - H₂O]⁺ or [C₉H₁₁O₂]⁺ |

| 137 | [M+H - C₃H₇O₂]⁺ or [C₈H₉O₂]⁺ (loss of the propanediol side chain) |

| 123 | [C₇H₇O₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. bhu.ac.in These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. nih.gov

For (S)-Guaietolin, the key functional groups are the hydroxyl (-OH) groups, the ether linkages (C-O-C), the aromatic ring, and the aliphatic chains.

IR Spectroscopy: This technique is particularly sensitive to polar bonds. Therefore, strong and broad absorption bands would be expected for the O-H stretching vibrations of the two hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities would also give rise to strong signals. youtube.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Thus, it would be particularly useful for identifying the vibrations of the aromatic ring's carbon-carbon bonds. mdpi.com

Expected Vibrational Bands for (S)-Guaietolin:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 (Broad) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600, 1475 | Strong |

| C-O (Ether, Aryl) | Stretching | 1275-1200 (Asymmetric) | Moderate |

| C-O (Ether, Alkyl) | Stretching | 1150-1085 (Asymmetric) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. wikipedia.orglibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. bioglobax.com The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

For (S)-Guaietolin, the aromatic ring and the oxygen-containing substituents constitute the primary chromophore. The electronic transitions observed in the UV-Vis spectrum of phenolic compounds like Guaietolin (B1615190) are typically π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the benzene ring in Guaietolin, exhibit strong π → π* transitions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups in Guaietolin, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. davuniversity.org

The solvent environment can influence the position and intensity of these absorption bands. For instance, polar solvents can lead to shifts in the absorption maxima (λmax) due to interactions with the solute molecules.

Table 1: Expected Electronic Transitions for (S)-Guaietolin

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic ring) → π (aromatic ring) | ~270-290 nm | High |

| n → π | n (oxygen lone pair) → π (aromatic ring) | >300 nm | Low |

Note: The exact λmax values and molar absorptivities (ε) would need to be determined experimentally.

The study of sappan wood extracts, which contain complex phenolic structures, demonstrates the utility of UV-Vis spectroscopy in conjunction with chemometrics for analyzing materials with similar functional groups. researchgate.net Such an approach could potentially be applied to differentiate (S)-Guaietolin from other related compounds.

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition (Where applicable)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comadvacam.com The method involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. thermofisher.com The resulting vacancies are filled by electrons from higher energy orbitals, and the excess energy is released as fluorescent X-rays. The energy of these emitted X-rays is characteristic of each element, acting as a "fingerprint" for elemental identification. thermofisher.comhoriba.com

However, the applicability of XRF spectrometry is limited by the atomic number of the elements present in the sample. Standard XRF instruments are typically capable of detecting elements from sodium (Na, atomic number 11) to uranium (U, atomic number 92). horiba.comsuisse-tp.ch

(S)-Guaietolin is an organic compound with the molecular formula C9H12O2. It is composed solely of carbon (C), hydrogen (H), and oxygen (O). These are considered "light elements" with low atomic numbers.

Table 2: Elemental Composition of (S)-Guaietolin and XRF Detection

| Element | Symbol | Atomic Number | XRF Detectability (Standard Methods) |

| Carbon | C | 6 | Not Detectable |

| Hydrogen | H | 1 | Not Detectable |

| Oxygen | O | 8 | Not Detectable |

As indicated in the table, the constituent elements of (S)-Guaietolin fall outside the typical detection range of conventional XRF spectrometers. The fluorescence photons emitted from these light elements have very low energies and are readily absorbed by air, preventing them from reaching the detector. libretexts.org Therefore, X-ray Fluorescence (XRF) spectrometry is not an applicable technique for determining the elemental composition of (S)-Guaietolin . libretexts.orgrigaku.com While specialized techniques exist for the analysis of light elements, they are not standard in conventional XRF analysis.

Computational Chemistry and Molecular Modeling Studies of S Guaietolin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a popular and versatile method in chemistry and materials science for calculating molecular properties and predicting system behavior at an atomic scale. researchgate.netmdpi.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its behavior. Key to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. physchemres.orgajchem-a.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. researchgate.net

For (S)-Guaietolin, DFT calculations would be employed to determine the energies of these orbitals. A hypothetical calculation at the B3LYP/6-31G(d,p) level of theory could yield the results presented in Table 1. The HOMO would likely be localized on the electron-rich ethoxyphenoxy ring, particularly the oxygen atoms, while the LUMO might be distributed across the aromatic system and the C-O bonds of the glycerol (B35011) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of (S)-Guaietolin

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy (EHOMO) | -6.25 | Electron-donating ability |

| LUMO Energy (ELUMO) | -0.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.40 | Chemical stability, reactivity |

This is an interactive table. Click on the headers to learn more about each parameter.

Prediction of Chemical Reactivity and Stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of (S)-Guaietolin. ajchem-a.comresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. europa.euedu.krd

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

A hypothetical set of reactivity descriptors for (S)-Guaietolin is presented in Table 2. These values would suggest a molecule of moderate reactivity with a stable electronic configuration, typical for such functionalized ethers. Furthermore, computational frequency analysis would be performed to confirm the stability of the optimized geometry. The absence of imaginary frequencies indicates that the structure corresponds to a true energy minimum.

Table 2: Predicted Global Chemical Reactivity Descriptors for (S)-Guaietolin

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Electronegativity (χ) | (I+A)/2 | 3.55 |

| Chemical Hardness (η) | (I-A)/2 | 2.70 |

| Chemical Softness (S) | 1/η | 0.37 |

| Electrophilicity Index (ω) | χ²/2η | 2.33 |

This is an interactive table. Explore the different descriptors and their significance.

Conformational Analysis and Energy Landscapes

(S)-Guaietolin possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. rsc.org Due to the flexible glycerol backbone and the ether linkage, intramolecular hydrogen bonding between the hydroxyl groups and the ether oxygens could play a significant role in determining the preferred conformations. nih.govresearchgate.nettandfonline.com

A systematic conformational search using molecular mechanics followed by geometry optimization with DFT would reveal the low-energy conformers. The results could be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, typically defined by key dihedral angles. For (S)-Guaietolin, the key dihedral angles would be around the C-C and C-O bonds of the propanediol (B1597323) backbone. Studies on similar diols and glycerol ethers show that both intramolecular hydrogen bonding and steric effects dictate the conformational preferences. rsc.orgresearchgate.netacs.org

Table 3: Hypothetical Relative Energies of Stable Conformers of (S)-Guaietolin

| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | (gauche, trans) | 0.00 | 65 |

| 2 | (gauche, gauche) | 0.85 | 25 |

| 3 | (trans, gauche) | 1.50 | 10 |

This interactive table shows a hypothetical energy landscape for (S)-Guaietolin's conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. wikipedia.orgnih.gov This technique is invaluable for understanding how molecules behave in a biological environment and how they are influenced by their surroundings, such as solvents.

Ligand-Target Interaction Dynamics (In Vitro Model)

To understand the potential biological activity of (S)-Guaietolin, MD simulations can be used to model its interaction with a target protein, such as a receptor or enzyme. researchgate.netnih.govmdpi.com After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. nih.govsamipubco.com

Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. uzh.ch

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein over time is a strong indicator of binding affinity and specificity.

A hypothetical simulation of (S)-Guaietolin bound to the active site of a target protein is summarized in Table 4. The data would likely show stable binding, with the hydroxyl groups of the diol moiety and the ether oxygen of the phenoxy group acting as key hydrogen bond donors and acceptors.

Table 4: Hypothetical Molecular Dynamics Simulation Results for (S)-Guaietolin-Protein Complex (100 ns)

| Parameter | Result | Interpretation |

| Protein RMSD | 1.8 ± 0.3 Å | Stable protein backbone |

| Ligand RMSD | 1.2 ± 0.2 Å | Stable ligand binding pose |

| Key H-Bonding Residues | Asp120, Ser155, Tyr201 | Specific interactions stabilizing the complex |

| Average H-Bonds | 2.5 | Consistent hydrogen bonding network |

This interactive table details the analysis of a hypothetical MD simulation.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like (S)-Guaietolin can be significantly influenced by the solvent environment. nih.gov MD simulations using different solvent models (e.g., explicit water versus a non-polar solvent like cyclohexane) can reveal these effects. mdpi.com In a polar, protic solvent like water, (S)-Guaietolin would be expected to form intermolecular hydrogen bonds with the solvent, which may compete with and disrupt intramolecular hydrogen bonds. rsc.org This could lead to a more extended conformation. In a non-polar solvent, intramolecular hydrogen bonding would likely be favored, leading to a more compact, folded conformation. rsc.org Studies on related diols and epoxides have shown that solvent effects can significantly alter conformational equilibria. nih.govacs.org

Table 5: Hypothetical Solvent Effects on the Conformation of (S)-Guaietolin

| Solvent | Dielectric Constant | Average Radius of Gyration (Rg) (Å) | Predominant Conformation Type |

| Water | 78.4 | 3.8 | Extended |

| Cyclohexane | 2.0 | 3.2 | Folded (Intramolecular H-bonding) |

This interactive table demonstrates how solvent can influence molecular shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (S)-Guaietolin and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govrsc.org These models are instrumental in drug discovery and development for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect. google.com While specific QSAR studies focusing exclusively on (S)-Guaietolin are not extensively available in public-domain literature, this section will outline the principles and methodologies for developing such models for (S)-Guaietolin and its hypothetical derivatives.

Development of Predictive Models for Biological Activity (In Vitro)

The initial step in QSAR modeling is the creation of a dataset of structurally related compounds with their corresponding in vitro biological activities. researchgate.net For (S)-Guaietolin, this would involve synthesizing a library of derivatives and testing their efficacy in a relevant in vitro assay, for instance, an anti-inflammatory or antioxidant assay, given the known activities of similar phenolic compounds. researchgate.net

A hypothetical series of (S)-Guaietolin derivatives could be designed by modifying key structural features, such as the ethoxy group, the aromatic ring, and the propanediol side chain. The in vitro biological activity, for example, the half-maximal inhibitory concentration (IC50), would be determined for each compound.

Subsequently, a wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the distribution of electrons in the molecule and its ability to engage in electronic interactions. Examples include partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. A common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of specific structural fragments.

Once the biological activity data and molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are employed to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org The predictive power of the resulting model is then rigorously validated using statistical techniques like cross-validation and external validation with a separate set of compounds. researchgate.net

To illustrate this, a hypothetical dataset for a QSAR study on (S)-Guaietolin derivatives is presented below.

Table 1: Hypothetical In Vitro Biological Activity and Molecular Descriptors for a Series of (S)-Guaietolin Derivatives

| Compound ID | R-group Modification | IC50 (µM) | LogP | Molecular Weight (g/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| (S)-Guaietolin | -OCH2CH3 | 15.5 | 1.85 | 212.24 | 2.5 |

| Derivative 1 | -OCH3 | 20.1 | 1.60 | 198.22 | 2.6 |

| Derivative 2 | -OCF3 | 8.2 | 2.50 | 266.21 | 3.8 |

| Derivative 3 | -Cl (on phenyl ring) | 12.8 | 2.45 | 232.68 | 2.9 |

| Derivative 4 | -NO2 (on phenyl ring) | 7.5 | 1.90 | 243.24 | 4.5 |

| Derivative 5 | Esterification of primary -OH | 35.2 | 2.30 | 254.29 | 2.1 |

This table is for illustrative purposes only and does not represent real experimental data.

Identification of Key Structural Features for Desired Activity

A validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. nih.gov By analyzing the descriptors present in the final QSAR equation, it is possible to identify the key physicochemical properties that govern the activity of (S)-Guaietolin derivatives.

For instance, a hypothetical QSAR equation might take the form:

pIC50 = c0 + c1(logP) - c2(Molecular Volume) + c3(Dipole Moment)*

In this illustrative equation:

A positive coefficient for logP would suggest that increasing lipophilicity enhances the biological activity.

A negative coefficient for Molecular Volume might indicate that bulky substituents are detrimental, possibly due to steric hindrance at the biological target.

A positive coefficient for Dipole Moment could imply that polar interactions are important for binding to the target.

These interpretations allow for the rational design of new, potentially more potent derivatives. For example, based on the hypothetical QSAR model above, a medicinal chemist would focus on synthesizing derivatives with increased lipophilicity and polarity, while avoiding excessively large substituents.

The key structural features of (S)-Guaietolin that would likely be significant in a QSAR study include:

The Aromatic Ring: Substituents on the phenyl ring can modulate electronic properties and lipophilicity. Electron-withdrawing groups might enhance activity through specific interactions.

The Propanediol Moiety: The two hydroxyl groups are key sites for hydrogen bonding. The (S)-stereochemistry at the C2 position is critical for specific interactions with a chiral biological target. researchgate.net

The following table summarizes hypothetical structural features and their potential influence on a desired biological activity, as might be derived from a QSAR study.

Table 2: Hypothetical Key Structural Features of (S)-Guaietolin Derivatives and Their Influence on In Vitro Activity

| Structural Feature | Modification | Predicted Effect on Activity | Rationale (Hypothetical) |

|---|---|---|---|

| Ethoxy Group | Replacement with a more electron-withdrawing group (e.g., -OCF3) | Increase | Enhances polar interactions with the target. |

| Phenyl Ring | Introduction of a nitro group | Increase | Increases dipole moment and potential for hydrogen bonding. |

| Propanediol Side Chain | Esterification of the primary hydroxyl group | Decrease | Blocks a key hydrogen bond donor site. |

| Overall Molecule | Increase in size with non-polar groups | Decrease | Steric clash within the binding pocket of the target. |

This table is for illustrative purposes only and does not represent real experimental data.

Molecular and Cellular Mechanism of Action Studies in Vitro

Enzyme Inhibition and Modulation

(S)-Guaietolin has been the subject of in vitro studies to elucidate its effects on various enzyme systems, particularly those central to the inflammatory cascade and cellular regulation.

Cyclooxygenase (COX) Pathway Modulation, particularly COX-2 selectivity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 is typically induced by inflammatory stimuli. Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibitors.

Initial research suggests that guaietolin (B1615190), the racemic mixture containing the (S)-enantiomer, acts as an inhibitor of the COX-2 enzyme. plos.org This inhibition is believed to reduce the production of pro-inflammatory prostaglandins. However, specific in vitro studies quantifying the inhibitory potency (e.g., IC50 values) of (S)-Guaietolin against both COX-1 and COX-2 are not yet available in the public domain. Such data is crucial to definitively establish its selectivity for COX-2. The determination of a selectivity index, calculated from the ratio of IC50 values for COX-1 and COX-2, would provide a quantitative measure of its preferential action.

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway represents another critical branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses. Some studies have indicated that guaietolin can modulate the LOX pathway. plos.org However, detailed in vitro investigations into the specific effects of (S)-Guaietolin on various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are lacking. Quantitative data, such as IC50 values from lipoxygenase inhibition assays, are needed to characterize the extent and specificity of this modulation.

Kinase Activity Modulation

Protein kinases are a large family of enzymes that play fundamental roles in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis, through the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Preliminary findings suggest that guaietolin may influence the activity of various kinases. plos.org This modulation could, in turn, affect downstream signaling pathways involved in processes like apoptosis and cell proliferation. plos.org However, comprehensive in vitro kinase profiling of (S)-Guaietolin against a broad panel of kinases has not been reported. Such screening is essential to identify the specific kinases targeted by (S)-Guaietolin and to understand the functional consequences of this inhibition.

Other Enzyme Systems Affected (e.g., related to apoptosis, inflammation)

Beyond the COX, LOX, and kinase pathways, (S)-Guaietolin may interact with other enzyme systems relevant to inflammation and apoptosis. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is implicated in various diseases. The process is executed by a family of proteases called caspases.

General statements suggest that guaietolin can influence apoptosis. plos.org However, specific in vitro studies demonstrating the direct effect of (S)-Guaietolin on the activity of key apoptotic enzymes, such as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), are currently unavailable. Future research should focus on in vitro assays to measure the activation or inhibition of these enzymes in the presence of (S)-Guaietolin to elucidate its role in the apoptotic cascade.

Receptor Interactions (In Vitro)

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Initial investigations have explored the potential for (S)-Guaietolin to interact with opioid receptors.

Opioid Receptor Interaction Analysis

Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. There are several major types of opioid receptors, including the mu (µ), delta (δ), and kappa (κ) receptors.

Ion Channel Modulation (e.g., Sodium Channels)

While direct studies specifically detailing the modulation of sodium channels by (S)-Guaietolin are not prevalent in the reviewed literature, the broader context of ion channel modulation by similar compounds provides a framework for potential mechanisms. Ion channels are crucial for cellular signaling and homeostasis. researchgate.net The function of these channels, including voltage-gated sodium channels which are key in excitable tissues, can be modulated by various chemical compounds. nih.govnih.gov These modulators can act as blockers or activators, influencing the flow of ions across the cell membrane. nih.govwikipedia.org For instance, certain drugs and toxins exert their effects by binding to and inhibiting sodium channels, thereby reducing cell excitability. nih.govnih.gov The modulation can be influenced by factors such as the chemical structure of the compound and post-translational modifications of the channel proteins, like glycosylation. researchgate.net

Signaling Pathway Modulation (In Vitro)

(S)-Guaietolin has been shown to influence several key cellular signaling pathways in vitro, leading to the regulation of apoptosis, cell proliferation, and inflammation.

Apoptosis Induction in Cell Lines

Research indicates that (S)-Guaietolin can induce apoptosis, or programmed cell death, in cancer cell lines. patsnap.com This process is often triggered through the activation of specific signaling pathways. patsnap.com Studies on other compounds have shown that apoptosis induction can be confirmed by observing DNA fragmentation and is often mediated by the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. dovepress.comnih.gov For example, treatment of certain breast cancer cells with analogous compounds led to increased expression of pro-apoptotic proteins like Bax and p53, and decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, indicating the involvement of the mitochondrial pathway in apoptosis. dovepress.com The induction of apoptosis can be dose-dependent, with higher concentrations leading to a greater percentage of apoptotic cells. scirp.org

Table 1: Effect of Apoptosis-Inducing Compounds on Protein Expression in MDA-MB-231 Cells

| Compound | Target Protein | Effect | Fold Change (Compared to Control) |

| ACA | Bcl-2 | Decrease | ~40-50% |

| AEA | Bcl-2 | Decrease | ~40-50% |

| AMCA | Bcl-2 | Decrease | ~40-50% |

| ACA | Bcl-xL | Decrease | ~30-50% |

| AEA | Bcl-xL | Decrease | ~30-50% |

| AMCA | Bcl-xL | Decrease | ~30-50% |

| ACA | p53 | Increase | 3.3-fold |

| AEA | p53 | Increase | 3.4-fold |

| AMCA | p53 | Increase | 2.3-fold |

| ACA | Bax | Increase | 6.2-fold |

| AEA | Bax | Increase | 9.4-fold |

| AMCA | Bax | Increase | 2.9-fold |

This table presents data on compounds analogous to (S)-Guaietolin, illustrating the types of changes in protein expression that can occur during apoptosis induction. Data extracted from a study on ACA, AEA, and AMCA. dovepress.com

Cell Proliferation Regulation

(S)-Guaietolin has been observed to regulate cell proliferation. patsnap.com This is a critical process in cancer, where uncontrolled cell growth is a hallmark. The regulation of cell proliferation can be achieved by modulating the cell cycle. For instance, some compounds can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, by downregulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com The interaction between different signaling molecules, such as guanosine (B1672433) and adenosine, can also inhibit the proliferation of certain cell types, like vascular smooth muscle cells. nih.gov

Inflammatory Cytokine Production Inhibition

In vitro studies have demonstrated that (S)-Guaietolin can inhibit the production of pro-inflammatory cytokines. patsnap.com This anti-inflammatory effect is achieved by downregulating the expression of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). patsnap.com By inhibiting these enzymes, Guaietolin reduces the synthesis of inflammatory mediators. patsnap.com The balance between pro-inflammatory and anti-inflammatory cytokines is crucial in the immune response. mdpi.comresearchgate.net Pro-inflammatory cytokines like IL-1 and TNF initiate inflammatory responses, while anti-inflammatory cytokines such as IL-10 and TGF-β work to limit inflammation and promote tissue repair. mdpi.comresearchgate.net

Antioxidant Mechanisms and Free Radical Scavenging Properties (In Vitro)

(S)-Guaietolin exhibits antioxidant properties by neutralizing free radicals. patsnap.com This is a key mechanism for protecting cells from oxidative stress, a condition linked to various chronic diseases. patsnap.com

In Vitro and Preclinical Biological Activities of S Guaietolin

Anti-inflammatory Activity (In Vitro Models)

The potential of (S)-Guaietolin to modulate inflammatory pathways has been a subject of investigation. In vitro models are crucial for elucidating the mechanisms by which a compound may exert anti-inflammatory effects at the cellular and molecular levels.

Cell-Based Assays for Inflammatory Markers

Cell-based assays are fundamental in assessing the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in cultured cells, often macrophages like the RAW 264.7 cell line, stimulated with inflammatory agents such as lipopolysaccharide (LPS). These assays typically quantify markers like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Currently, specific data from cell-based assays evaluating the effect of (S)-Guaietolin on inflammatory markers in cell lines like RAW 264.7 is not available in the public domain. Future research in this area would be invaluable to understand its cellular anti-inflammatory mechanisms.

Enzyme-Based Inflammation Models

Enzyme-based assays are utilized to determine if a compound can directly inhibit enzymes that play a critical role in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The inhibition of these enzymes can lead to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

While the general class of compounds to which (S)-Guaietolin belongs has been investigated for such properties, specific inhibitory concentration (IC₅₀) values for (S)-Guaietolin against COX and LOX enzymes are not documented in currently accessible literature.

Analgesic Potential (Preclinical Models)

Preclinical animal models are essential for evaluating the pain-relieving potential of a compound. These models can be broadly categorized into those that assess responses to noxious stimuli and those that investigate underlying mechanisms of pain relief.

In Vivo Pain Models (Excluding Human Studies)

Several established in vivo models are used to screen for analgesic activity. These include chemically-induced pain models like the acetic acid-induced writhing test and the formalin test, as well as thermal pain models such as the hot plate test and the tail-flick test. These models help in characterizing the peripheral and central analgesic effects of a test compound.

As of the latest review of scientific literature, there are no published studies that have reported the effects of (S)-Guaietolin in these specific in vivo pain models.

Mechanistic Pain Relief Studies (In Vitro/Cellular)

Investigating the molecular mechanisms of pain relief often involves in vitro and cellular studies. These can include examining the interaction of the compound with specific receptors or ion channels involved in pain signaling pathways.

Detailed mechanistic studies on how (S)-Guaietolin might alleviate pain at a cellular level have not yet been reported. Such studies would be crucial to understand its potential mode of action as an analgesic.

Anti-proliferative Activity (In Vitro Cell Lines)

The anti-proliferative activity of a compound is its ability to inhibit the growth of cells, a key characteristic of potential anti-cancer agents. This is typically assessed in vitro by treating various cancer cell lines with the compound and determining the concentration at which it inhibits cell growth by 50% (IC₅₀).

A comprehensive search of scientific databases reveals a lack of specific data on the anti-proliferative effects of (S)-Guaietolin against various cancer cell lines. Therefore, IC₅₀ values for (S)-Guaietolin in this context are not available.

Cancer Cell Line Screening and Efficacy Studies

There are no specific studies in the public domain that detail the screening of (S)-Guaietolin against cancer cell lines. While methodologies for large-scale cancer cell line screening, such as the NCI-60 panel, are well-established, there is no evidence to suggest that (S)-Guaietolin has been evaluated in these or similar assays. Some metabolomic studies have detected guaietolin (B1615190) in biological samples, such as in extracellular vesicles from ovarian cancer patients, but these studies did not assess its cytotoxic or anti-proliferative efficacy. unl.ptswinburne.edu.au

Apoptosis and Necrosis Pathway Investigation

While it has been generically suggested that guaietolin may induce apoptosis in cancer cells through the activation of specific signaling pathways, there is a lack of primary scientific literature to substantiate this claim. patsnap.com Detailed investigations into the specific molecular mechanisms, such as the activation of caspases or the involvement of intrinsic or extrinsic apoptosis pathways, have not been reported for (S)-Guaietolin.

Antimicrobial Activities (In Vitro)

Despite the known antimicrobial properties of various phenolic compounds, specific data on the antibacterial, antifungal, or antiviral activities of (S)-Guaietolin are largely absent from peer-reviewed research.

Antibacterial Spectrum and Efficacy

No studies were identified that evaluated the antibacterial spectrum of (S)-Guaietolin or determined its Minimum Inhibitory Concentration (MIC) against any bacterial strains. One study identified guaietolin as a component of honey but did not isolate it to test its specific antibacterial properties. cardiff.ac.uk

Antifungal Spectrum and Efficacy

There is no available research detailing the in vitro antifungal activity of (S)-Guaietolin or its efficacy (MIC) against any fungal species.

Antiviral Properties

Limited and dated information suggests that a class of compounds related to guaietolin, 3-(alkoxyphenoxy)-1,2-propanediols, were synthesized and tested for antiviral effects. Some derivatives showed a degree of effectiveness against certain adenovirus strains, an activity attributed to the inhibition of viral multiplication. patsnap.com However, specific data on the antiviral properties of (S)-Guaietolin itself are not available.

Other Emerging Preclinical Activities (e.g., Neuroprotection, Immunomodulation)

(S)-Guaietolin is listed in some chemical and pharmacological dictionaries with purported, but unsubstantiated, neuroprotective or immunomodulatory activities. google.comjustia.comresearchgate.netvdoc.pubonelook.comresearchgate.net These mentions are not supported by specific preclinical studies, and no detailed research into these potential effects has been published. The compound has been identified in untargeted serum metabolomic analyses, but its specific biological role or activity was not the subject of these investigations. swinburne.edu.au

Structure Activity Relationship Sar Studies and Derivatization Impact

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity. For aryloxypropanolamines, including (S)-Guaietolin, the stereochemical configuration at the C2 carbon of the propanolamine (B44665) side chain is a well-established determinant of their biological potency.

The (S)-enantiomer of aryloxypropanolamines is consistently reported to be significantly more potent than its corresponding (R)-enantiomer. This stereoselectivity is attributed to the specific three-point interaction model with their biological targets, which are often G-protein coupled receptors. The essential interactions typically involve the secondary amine, the hydroxyl group, and the aromatic ring. The (S)-configuration correctly orients these functional groups to fit optimally into the binding pocket of the receptor, leading to a more stable and effective drug-receptor complex.

While specific comparative studies on the enantiomers of Guaietolin (B1615190) are not extensively documented in publicly available literature, the established SAR for the broader class of aryloxypropanolamines provides a strong basis for inference. For instance, in the case of the well-known beta-blocker propranolol, the (S)-isomer is approximately 100 times more potent than the (R)-isomer. researchgate.net It is therefore highly probable that (S)-Guaietolin exhibits a similarly pronounced stereoselectivity in its biological activity compared to (R)-Guaietolin.

Table 1: Illustrative Comparison of Biological Activity of (S)- and (R)-Enantiomers of Aryloxypropanolamines

| Compound | Enantiomer | Relative Potency |

| Propranolol | (S) | ~100 |

| (R) | 1 | |

| Atenolol | (S) | High |

| (R) | Low | |

| Metoprolol | (S) | High |

| (R) | Low | |

| (S)-Guaietolin (Predicted) | (S) | High |

| (R) | Low |

This table is illustrative and based on established principles for the aryloxypropanolamine class. Specific quantitative data for Guaietolin enantiomers requires direct experimental validation.

Functional Group Contributions to Activity

The aryloxypropanolamine backbone is a classic pharmacophore for this class of compounds. The ether oxygen bridge connecting the aromatic ring to the propanolamine side chain is a significant structural feature that increases potency compared to the corresponding arylethanolamines. mdpi.com

The hydroxyl group on the C2 carbon of the propanolamine side chain is essential for activity. It is believed to form a crucial hydrogen bond with a specific residue (often a serine) in the binding site of the target receptor. Modification or removal of this hydroxyl group typically leads to a dramatic decrease or complete loss of biological activity. nih.gov

The secondary amine at the end of the side chain (in related beta-blockers) is also vital for receptor binding, often forming an ionic interaction with an acidic residue (such as aspartate) in the receptor. While Guaietolin itself possesses a diol and not an amine, in the broader class of aryloxypropanolamines that are beta-blockers, this amine is a key feature. For Guaietolin, the terminal primary hydroxyl group would be a key point for potential derivatization to introduce an amine and explore beta-blocking activity.

The 2-ethoxyphenoxy group plays a significant role in the molecule's lipophilicity and its interaction with the aromatic binding region of the receptor. The nature and position of substituents on the aromatic ring can modulate the compound's potency and selectivity for different receptor subtypes. In (S)-Guaietolin, the ethoxy group at the ortho position is a key feature. Ortho-substitution on the phenyl ring of aryloxypropanolamines is often associated with high potency. acs.org

Table 2: Hypothetical Impact of Functional Group Modification on the Biological Activity of (S)-Guaietolin Analogues

| Modification to (S)-Guaietolin Scaffold | Predicted Change in Activity | Rationale |

| Removal of the C2-hydroxyl group | Significant decrease | Loss of key hydrogen bonding interaction with the receptor. |

| Replacement of the ether oxygen with a methylene (B1212753) group | Decrease | The ether oxygen is important for maintaining the correct conformation and potency. mdpi.com |

| Modification of the ethoxy group (e.g., to a methoxy (B1213986) or propoxy group) | Potential modulation of potency and selectivity | Alters lipophilicity and steric interactions within the aromatic binding pocket. |

| Introduction of a substituent at the para-position of the phenyl ring | Potential for altered selectivity (e.g., β1-selectivity in beta-blockers) | Para-substituents are known to influence receptor subtype selectivity in related compounds. ijpsr.com |

| Conversion of the primary hydroxyl to a secondary amine (e.g., isopropylamine) | Potential introduction of beta-blocking activity | The secondary amine is a key feature for beta-adrenoceptor antagonism. |

This table presents predicted outcomes based on established SAR for aryloxypropanolamines and requires experimental verification for (S)-Guaietolin analogues.

Rational Design of Enhanced (S)-Guaietolin Analogues

The rational design of new analogues based on the (S)-Guaietolin scaffold aims to improve its biological properties, such as potency, selectivity, and pharmacokinetic profile. This process is guided by the established SAR principles and often employs computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

One approach to designing enhanced analogues is through bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving a desirable property without significantly altering the biological activity. For example, the ethoxy group on the phenyl ring could be replaced with other small, lipophilic groups to fine-tune the interaction with the receptor.

Another strategy is the exploration of different substitution patterns on the aromatic ring. While (S)-Guaietolin has an ortho-ethoxy group, introducing substituents at the meta and para positions could lead to analogues with altered selectivity profiles. For instance, in the development of beta-blockers, para-substitution has been a key strategy for achieving β1-selectivity. ijpsr.com

Furthermore, the propanediol (B1597323) side chain offers opportunities for modification. As mentioned, converting the primary hydroxyl to various substituted amines could transform the molecule into a potent beta-blocker. The design of such analogues would be guided by the known SAR for beta-blockers, where bulky substituents on the nitrogen atom, such as isopropyl or tert-butyl groups, are often optimal for activity. tandfonline.com

Table 3: Potential Design Strategies for Novel (S)-Guaietolin Analogues

| Design Strategy | Target Modification | Desired Outcome |

| Aromatic Ring Substitution | Introduction of various substituents (e.g., amides, sulfonamides) at the para-position. | Enhanced receptor subtype selectivity. |

| Side Chain Modification | Conversion of the primary hydroxyl to a series of secondary amines with varying alkyl substituents. | Introduction and optimization of beta-adrenergic blocking activity. |

| Bioisosteric Replacement | Replacement of the ether linkage with a thioether or other suitable isostere. | Modulation of pharmacokinetic properties and potency. |

| Scaffold Hopping | Replacing the phenyl ring with other aromatic or heteroaromatic systems. | Discovery of novel intellectual property and potentially improved activity. |

Conformation-Activity Relationships

The biological activity of a flexible molecule like (S)-Guaietolin is dependent on the three-dimensional conformation it adopts when it binds to its target receptor. The study of this relationship is known as conformation-activity relationship analysis.

For aryloxypropanolamines, the side chain can adopt various conformations due to the rotation around several single bonds. However, it is believed that only a specific, low-energy conformation is "bioactive," meaning it has the correct spatial arrangement of functional groups to bind effectively to the receptor.

Computational studies and NMR spectroscopy are often used to determine the preferred solution-state conformation of such molecules. It has been proposed that the side chains of aryloxypropanolamines can adopt a conformation that places the hydroxyl and amine groups (in beta-blockers) in a similar position to those of endogenous catecholamines like adrenaline and noradrenaline, allowing them to bind to the same receptor. researchgate.net

The conformation of the molecule is also influenced by intramolecular interactions, such as hydrogen bonding. The presence of the hydroxyl group and the ether oxygen in the side chain can lead to the formation of intramolecular hydrogen bonds, which can stabilize a particular conformation and reduce the entropic penalty of binding to the receptor.

Understanding the bioactive conformation of (S)-Guaietolin is crucial for the rational design of new analogues. By designing more rigid analogues that are "pre-organized" in the bioactive conformation, it may be possible to enhance binding affinity and, consequently, biological activity.

Table 4: Key Torsional Angles Influencing the Conformation of the Aryloxypropanolamine Side Chain

| Torsional Angle | Description | Impact on Conformation |

| Ar-O-C1-C2 | Rotation around the ether linkage. | Orients the side chain relative to the aromatic ring. |

| O-C1-C2-C3 | Rotation along the propanolamine backbone. | Influences the relative positions of the hydroxyl and terminal groups. |

| C1-C2-C3-O/N | Rotation at the end of the side chain. | Positions the terminal functional group for interaction with the receptor. |

A comprehensive conformational analysis of (S)-Guaietolin would provide valuable insights into its preferred three-dimensional structure and how this relates to its interaction with its biological target, paving the way for the design of more potent and selective therapeutic agents.

Metabolic Pathways and Enzyme Interactions in Vitro/preclinical

Biotransformation Pathways (Phase I and Phase II Reactions)

The biotransformation of xenobiotics like (S)-Guaietolin is a two-phased process designed to increase their water solubility and facilitate their excretion from the body. These phases involve a series of enzymatic reactions primarily occurring in the liver. escientificpublishers.com

Oxidative Metabolism

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For compounds with an aromatic ring structure like (S)-Guaietolin, oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes is a primary pathway. nih.govarxiv.org While specific studies on (S)-Guaietolin are not extensively available, the metabolism of related guaiacol (B22219) derivatives suggests that hydroxylation of the aromatic ring is a likely metabolic route. nih.gov This process would involve the addition of a hydroxyl (-OH) group to the phenyl ring of the (S)-Guaietolin molecule.

Conjugation Pathways

Following Phase I, or for compounds already possessing suitable functional groups, Phase II conjugation reactions occur. These reactions involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites, further increasing their polarity. Key conjugation pathways include glucuronidation and sulfation.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of glucuronic acid to hydroxyl, carboxyl, or amine groups. nih.govrsc.org Given the presence of two hydroxyl groups in the propane-1,2-diol side chain of (S)-Guaietolin, it is a probable substrate for glucuronidation. nih.govcaymanchem.com

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to a hydroxyl or amino group. nih.gov The hydroxyl groups of (S)-Guaietolin also make it a candidate for sulfation.

Metabolite Identification and Characterization (In Vitro/Animal Models)